molecular formula C11H7ClFNO B6367341 3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one CAS No. 1261972-21-7

3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B6367341
CAS No.: 1261972-21-7
M. Wt: 223.63 g/mol
InChI Key: PCHBGWSXNBPXPH-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4-position on the phenyl ring, along with a pyridin-2(1H)-one core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one typically involves the halogenation of a pyridine derivative. One common method includes the reaction of 3-chloro-4-fluoroaniline with a pyridine-2-one derivative under specific conditions to introduce the desired halogen atoms. The reaction conditions often involve the use of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-2(1H)-one derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine

Uniqueness

3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-6-7(3-4-10(9)13)8-2-1-5-14-11(8)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHBGWSXNBPXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682890
Record name 3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-21-7
Record name 3-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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